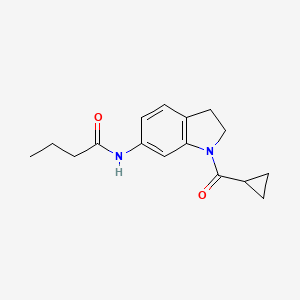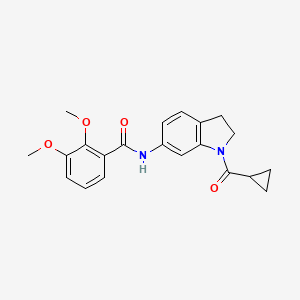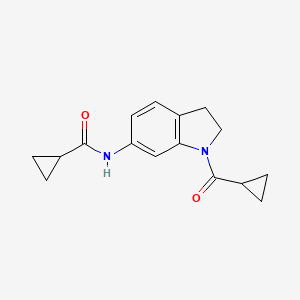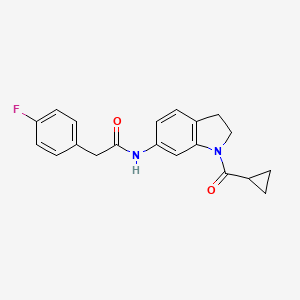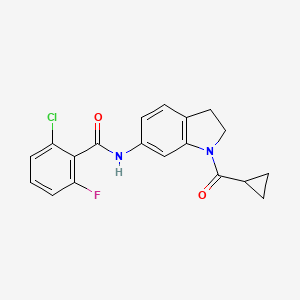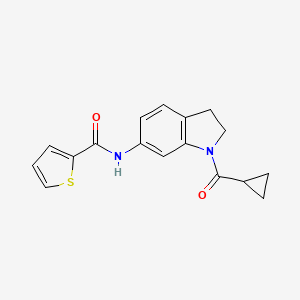
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide, commonly known as N-CFIB, is a synthetic compound that has been widely studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. N-CFIB is a novel compound with a unique molecular structure that has been the focus of intense research in recent years.
Applications De Recherche Scientifique
N-CFIB has been extensively studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. In particular, its anti-inflammatory and anti-oxidant properties have been studied for their potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. In addition, its anti-bacterial properties have been studied for their potential to treat bacterial infections.
Mécanisme D'action
The exact mechanism by which N-CFIB exerts its effects is not yet fully understood. However, it is believed that its anti-inflammatory and anti-oxidant properties are due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, respectively. Its anti-bacterial properties may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
N-CFIB has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. In addition, it has been found to have a positive effect on blood glucose levels, cholesterol levels, and blood pressure. It has also been found to possess anti-viral and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-CFIB has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that N-CFIB is a relatively new compound and thus its effects have not been extensively studied in humans. As such, caution should be taken when using it in laboratory experiments.
Orientations Futures
The potential applications of N-CFIB are vast, and there are a number of potential future directions for research. These include further investigation into its anti-inflammatory and anti-oxidant properties, as well as its potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, further research could be conducted into its anti-bacterial and anti-viral properties, as well as its potential to treat bacterial and viral infections. Finally, further research could be conducted into its potential to treat fungal infections, as well as its potential to be used as an adjuvant in vaccine development.
Méthodes De Synthèse
N-CFIB can be synthesized using a variety of methods, including the condensation reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl chloride with 3-fluorobenzamide in the presence of a base. This reaction produces N-CFIB as a white solid. The reaction can be further optimized by varying the reaction conditions and reagents, such as the base, temperature, and reaction time.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-3-1-2-14(10-15)18(23)21-16-7-6-12-8-9-22(17(12)11-16)19(24)13-4-5-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJTAWFDBPDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)


